

# Spectroscopic Profile of 3-Hydroxy-2,2-dimethylpropanoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 3-Hydroxy-2,2-dimethylpropanoic acid

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This technical guide provides a comprehensive overview of the spectroscopic data available for **3-Hydroxy-2,2-dimethylpropanoic acid** (also known as hydroxypivalic acid), a valuable building block in organic synthesis. This document collates quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting them in a structured format for ease of comparison and reference. Detailed experimental protocols, derived from established methodologies for similar small organic acids, are also provided to aid in the replication and validation of these findings.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and mass spectrometry for **3-Hydroxy-2,2-dimethylpropanoic acid**.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
1.228	Singlet	6H	2 x $\text{CH}_3$
3.598	Singlet	2H	$\text{CH}_2$
~7.0 (broad)	Singlet	2H	OH, COOH

Solvent: CDCl<sub>3</sub>

**Table 2: <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift (δ) ppm	Assignment
21.5	2 x CH <sub>3</sub>
42.5	C(CH <sub>3</sub> ) <sub>2</sub>
70.8	CH <sub>2</sub> OH
183.5	COOH

Solvent: Not specified in the available data. The chemical shifts are typical for this compound in a deuterated organic solvent.

**Table 3: Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Description of Absorption
2500-3300 (broad)	O-H stretch (carboxylic acid)
~2970	C-H stretch (aliphatic)
1690-1760	C=O stretch (carbonyl)
1210-1320	C-O stretch
910-950	O-H bend (out-of-plane)

Sample Preparation: KBr pellet or ATR-Neat<sup>[1]</sup>

**Table 4: Mass Spectrometry Data (Electron Ionization - EI)**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
118	Low	[M] <sup>+</sup> (Molecular Ion)
101	Moderate	[M - OH] <sup>+</sup>
87	High	[M - CH <sub>2</sub> OH] <sup>+</sup>
73	High	[C <sub>4</sub> H <sub>9</sub> O] <sup>+</sup>
57	Moderate	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
45	High	[COOH] <sup>+</sup>

Ionization Method: Electron Ionization (EI)

## Experimental Protocols

The following sections detail generalized yet comprehensive experimental protocols for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small, polar organic molecules.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 1. Sample Preparation:

- For <sup>1</sup>H NMR: Dissolve approximately 5-10 mg of **3-Hydroxy-2,2-dimethylpropanoic acid** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>).
- For <sup>13</sup>C NMR: A higher concentration is preferable due to the lower natural abundance of the <sup>13</sup>C isotope. Aim for a concentration of 20-50 mg in 0.6-0.7 mL of the deuterated solvent.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

### 2. Instrumentation and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.<sup>[1]</sup>
- <sup>1</sup>H NMR Acquisition Parameters:
  - Pulse Sequence: Standard single-pulse sequence.
  - Spectral Width: Typically 0-12 ppm.
  - Number of Scans: 16 to 64 scans, depending on the sample concentration.
  - Relaxation Delay: 1-2 seconds.
- <sup>13</sup>C NMR Acquisition Parameters:
  - Pulse Sequence: Standard proton-decoupled single-pulse sequence.
  - Spectral Width: Typically 0-220 ppm.
  - Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.
  - Relaxation Delay: 2-5 seconds.

### 3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).
- Integrate the signals in the <sup>1</sup>H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

## Infrared (IR) Spectroscopy

### 1. Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **3-Hydroxy-2,2-dimethylpropanoic acid** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

### 2. Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Acquisition Parameters:
  - Spectral Range: Typically 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16 to 32 scans are usually sufficient.
  - A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

### 3. Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule. The broad O-H stretch of the carboxylic acid and the strong C=O stretch are key diagnostic peaks.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Mass Spectrometry (MS)

### 1. Sample Preparation and Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

- For volatile compounds, direct injection into the GC is possible. However, for polar molecules like **3-Hydroxy-2,2-dimethylpropanoic acid**, derivatization is often necessary to increase volatility and thermal stability. A common method is silylation:
  - Dissolve a small amount of the sample (1-2 mg) in a suitable solvent (e.g., pyridine or acetonitrile).
  - Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat the mixture (e.g., at 60-80°C for 30 minutes) to convert the acidic protons of the hydroxyl and carboxylic acid groups to trimethylsilyl (TMS) ethers and esters, respectively.
- Inject an aliquot of the derivatized sample into the GC-MS system.

## 2. Instrumentation and Data Acquisition:

- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.
- GC Parameters:
  - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
  - Carrier Gas: Helium at a constant flow rate.
  - Oven Temperature Program: A temperature gradient is used to separate the components of the sample, for example, starting at 80°C and ramping up to 250°C.
- MS Parameters (Electron Ionization - EI):
  - Ionization Energy: Standard 70 eV.
  - Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

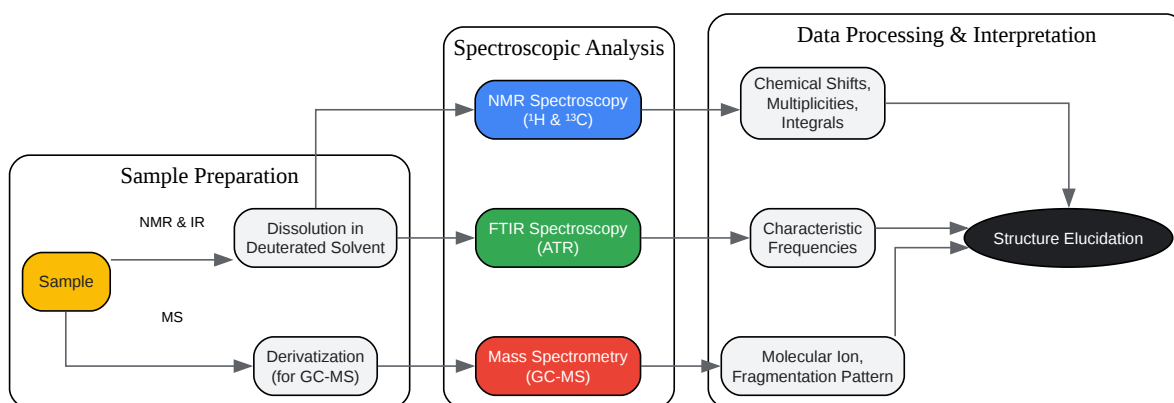
## 3. Data Processing:

- The mass spectrometer detects the ions as they elute from the GC column, generating a mass spectrum for each time point.

- Analyze the mass spectrum of the peak corresponding to the derivatized **3-Hydroxy-2,2-dimethylpropanoic acid**.
- Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the molecule.

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **3-Hydroxy-2,2-dimethylpropanoic acid**.



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